molecular formula C15H14F4N2O2 B2819232 (E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1008091-44-8

(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No. B2819232
CAS RN: 1008091-44-8
M. Wt: 330.283
InChI Key: FDZWIOGLGDEDMY-VQHVLOKHSA-N
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Description

(E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F4N2O2 and its molecular weight is 330.283. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-fluorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Met Kinase Inhibitors

One study focuses on the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research demonstrates the process of optimizing enzyme potency and aqueous solubility through structural modifications, leading to a compound with significant tumor stasis effects in vivo. Such findings suggest that compounds with related structural motifs may have potential applications in cancer therapy through the inhibition of specific kinases (G. M. Schroeder et al., 2009).

Synthesis and Characterization of Research Chemicals

Another relevant study presents the synthesis and characterization of a compound identified as a 'research chemical,' emphasizing the importance of accurate chemical identification for pharmacological exploration. The study highlights the bioisosteric replacement strategies and analytical techniques used for structural confirmation, suggesting the compound's potential for further pharmacological studies (Gavin McLaughlin et al., 2016).

Crystal Structure Determination

Research on the crystal structure determination of copper(II) chloride adducts with certain ligands, including those containing fluorophenyl groups, provides insight into the structural aspects of these compounds. The study indicates their potential applications in medicinal chemistry, particularly as anticancer drugs, by demonstrating how structural elucidation can inform drug design and synthesis (H. Bonacorso et al., 2003).

Experimental and Computational Studies

A study on the synthesis of compounds involving fluorophenyl groups for non-linear optical (NLO) properties and molecular docking analyses underscores the multifaceted applications of such molecules. The research explores their potential as anticancer agents through the inhibition of tubulin polymerization, highlighting the compound's interaction with biological targets (R. Jayarajan et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O2/c16-10-4-1-2-5-11(10)20-14(23)12-6-3-8-21(12)9-7-13(22)15(17,18)19/h1-2,4-5,7,9,12H,3,6,8H2,(H,20,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZWIOGLGDEDMY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.